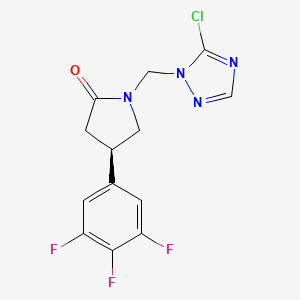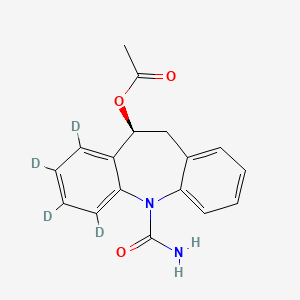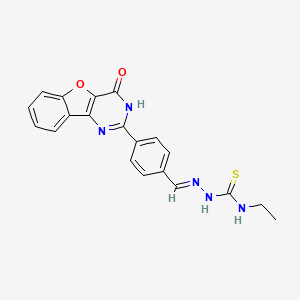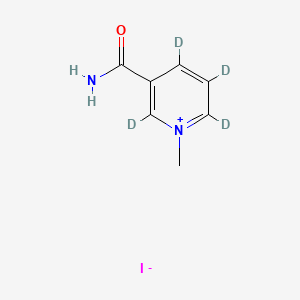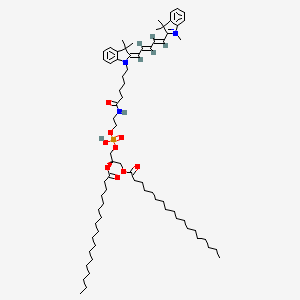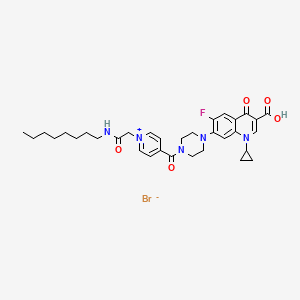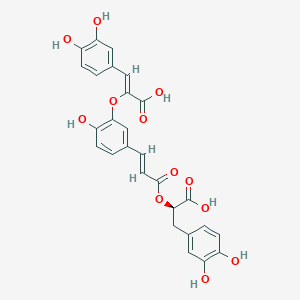
Salvianolic acid H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvianolic acid H is a polyphenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the larger family of salvianolic acids, which are known for their potent antioxidant properties. This compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases, cancer, and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid H involves several steps, including the extraction of raw materials from Salvia miltiorrhiza and subsequent purification processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and purify this compound from other similar compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza roots, followed by purification using techniques such as preparative chromatography. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities .
Scientific Research Applications
Salvianolic acid H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and fibrosis. .
Industry: Utilized in the development of natural antioxidant formulations and health supplements.
Mechanism of Action
Salvianolic acid H exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Molecular Targets: Targets include various signaling molecules and enzymes involved in oxidative stress and inflammation pathways
Pathways Involved: Key pathways include the NF-κB and MAPK signaling pathways, which are crucial for regulating inflammation and cell survival
Comparison with Similar Compounds
Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant activity.
Rosmarinic Acid: Shares a similar polyphenolic structure and exhibits comparable antioxidant effects
Uniqueness: Salvianolic acid H is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly effective in certain therapeutic applications, such as cardiovascular protection and cancer treatment .
Properties
Molecular Formula |
C27H22O12 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1 |
InChI Key |
HFTLCJIFEZUOCR-RAXODLQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)


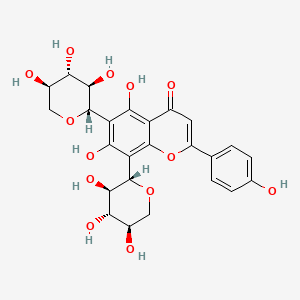

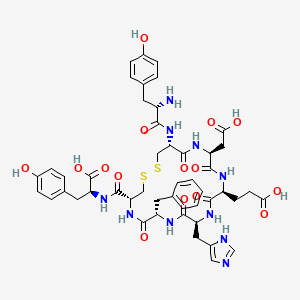
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
